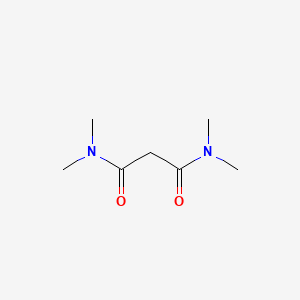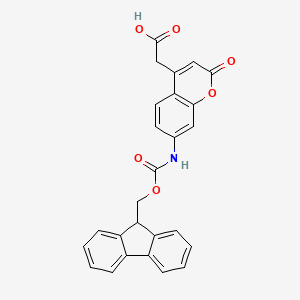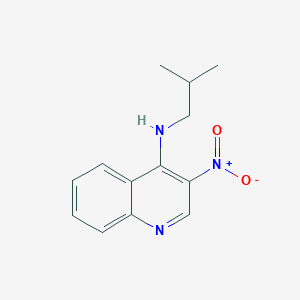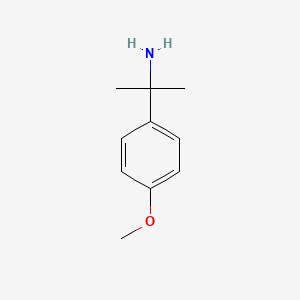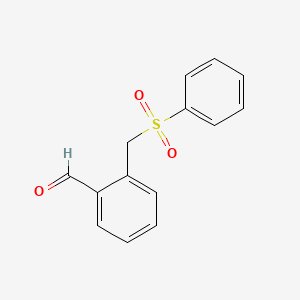
2-(Phenylsulfonylmethyl)benzaldehyde
概要
説明
2-(Phenylsulfonylmethyl)benzaldehyde is a chemical compound with the CAS Number: 468751-38-4 . It has a molecular weight of 260.31 and its IUPAC name is 2-[(phenylsulfonyl)methyl]benzaldehyde . It is a solid substance and is stored under inert gas at room temperature .
Molecular Structure Analysis
The molecular formula of 2-(Phenylsulfonylmethyl)benzaldehyde is C14H12O3S . The InChI Code is 1S/C14H12O3S/c15-10-12-6-4-5-7-13 (12)11-18 (16,17)14-8-2-1-3-9-14/h1-10H,11H2 .Chemical Reactions Analysis
While specific chemical reactions involving 2-(Phenylsulfonylmethyl)benzaldehyde are not available, it’s known that β-ketosulfones are involved in various organic transformations . They participate in electrophilic reactions such as halogenation, alkylation, arylation, heteroarylation, and coupling reactions .Physical And Chemical Properties Analysis
2-(Phenylsulfonylmethyl)benzaldehyde is a solid substance that is stored under inert gas at room temperature . It has a molecular weight of 260.31 and a melting point of 141.0 to 145.0 °C .科学的研究の応用
Catalysis and Oxidation Processes
- Benzaldehydes, including derivatives like 2-(Phenylsulfonylmethyl)benzaldehyde, play a crucial role in catalysis. A study highlighted the enhanced oxidative property of Ti-SBA-15 catalysts in the oxidation of benzyl alcohol to benzaldehyde, emphasizing the importance of benzaldehydes in industrial catalysis applications (Sharma, Soni, & Dalai, 2012).
Synthesis of Labeled Compounds
- Benzaldehydes are key for synthesizing labeled compounds, critical in pharmaceutical and natural product synthesis. A method for synthesizing functionalized 2H and 13C labeled benzaldehydes via regio-selective formylation demonstrates this application (Boga, Alhassan, & Hesk, 2014).
Chemical Reactions
- The reaction of substituted benzaldehydes with benzene, facilitated by superacid trifluoromethanesulfonic acid, is another significant application. This process yields triphenylmethane and other compounds, underscoring the versatility of benzaldehydes in chemical reactions (Saito, Ohwada, & Shudo, 1996).
Intermediate in Drug Synthesis
- Benzaldehydes serve as intermediates in synthesizing biologically active compounds. For example, 2-((4-substituted phenyl) amino) benzaldehyde is used for anticancer drug intermediates, illustrating their role in medicinal chemistry (Duan et al., 2017).
Aroma Chemical Synthesis
- Benzaldehydes contribute to aroma chemistry, as seen in the thermal formation of benzaldehyde from phenylacetaldehyde. This process is significant in creating flavors and fragrances (Chu & Yaylayan, 2008).
Nanoparticle Catalysis
- Nanoparticles like NiFe2O4 have been used as catalysts in the selective oxidation of benzyl alcohol to benzaldehyde, highlighting another application in catalysis and material science (Iraqui, Kashyap, & Rashid, 2020).
Bioproduction and Bioengineering
- Benzaldehydes are also involved in bioproduction processes. Pichia pastoris has been used for enhanced bioproduction of benzaldehyde, demonstrating its role in biotechnological applications (Craig & Daugulis, 2013).
Safety And Hazards
The safety information for 2-(Phenylsulfonylmethyl)benzaldehyde indicates that it is a combustible liquid . It can cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation . The compound is also toxic to aquatic life with long-lasting effects .
将来の方向性
While specific future directions for 2-(Phenylsulfonylmethyl)benzaldehyde are not available, it’s worth noting that β-ketosulfones, a group to which this compound belongs, have been widely used in the synthesis of various organic compounds . This suggests that 2-(Phenylsulfonylmethyl)benzaldehyde could potentially be used in similar applications, contributing to the development of new synthetic methodologies and the production of novel compounds.
特性
IUPAC Name |
2-(benzenesulfonylmethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3S/c15-10-12-6-4-5-7-13(12)11-18(16,17)14-8-2-1-3-9-14/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTVRUZABJBZKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10463081 | |
| Record name | 2-(Phenylsulfonylmethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phenylsulfonylmethyl)benzaldehyde | |
CAS RN |
468751-38-4 | |
| Record name | 2-(Phenylsulfonylmethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



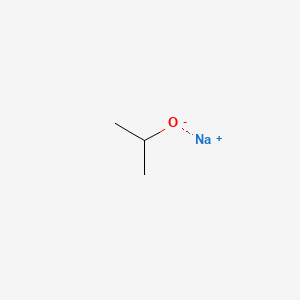
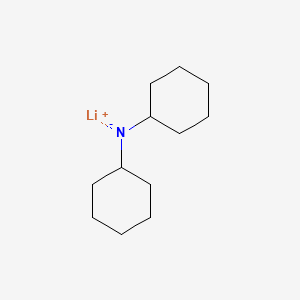
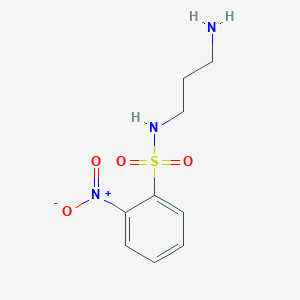
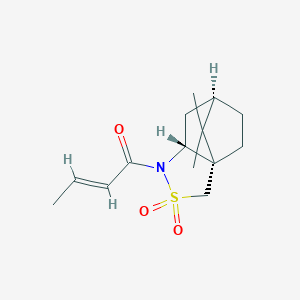
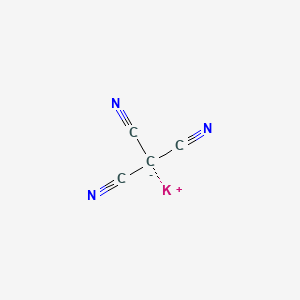
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1589656.png)
![Pyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B1589658.png)
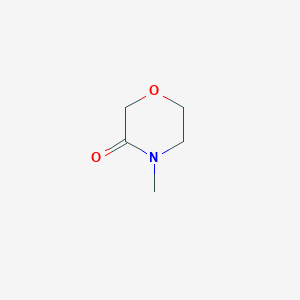
![2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B1589660.png)
